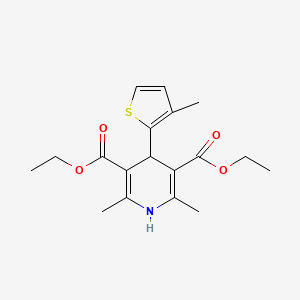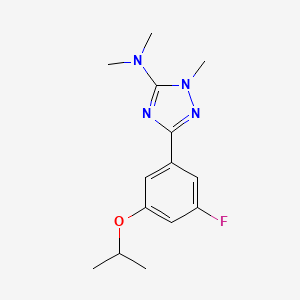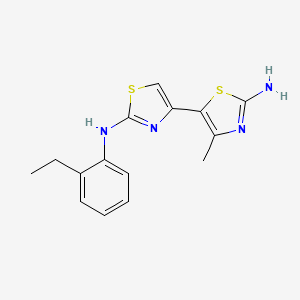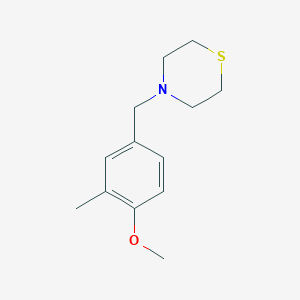
4-(4-methoxy-3-methylbenzyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxy-3-methylbenzyl)thiomorpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized using different methods, including the use of palladium-catalyzed cross-coupling reactions.
作用機序
The mechanism of action of 4-(4-methoxy-3-methylbenzyl)thiomorpholine is not fully understood. However, studies have suggested that it may work by inhibiting the growth of cancer cells and bacteria. It has also been found to have antioxidant properties, which may contribute to its anticancer and antimicrobial effects.
Biochemical and Physiological Effects
Studies have shown that 4-(4-methoxy-3-methylbenzyl)thiomorpholine has biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit the growth of bacteria by disrupting their cell walls. It has also been found to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-(4-methoxy-3-methylbenzyl)thiomorpholine in lab experiments is its potential as a new antibiotic or anticancer drug. It is also relatively easy to synthesize using the palladium-catalyzed cross-coupling reaction. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of 4-(4-methoxy-3-methylbenzyl)thiomorpholine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for cancer and bacterial infections. Another direction is to study its potential use as a catalyst in organic synthesis. Additionally, further research could be conducted to optimize its use in lab experiments and to explore its potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, 4-(4-methoxy-3-methylbenzyl)thiomorpholine is a thiomorpholine derivative that has potential applications in various fields of scientific research. It has been synthesized using the palladium-catalyzed cross-coupling reaction and has been found to have antimicrobial, anticancer, and anti-inflammatory properties. While its mechanism of action is not fully understood, further research could lead to the development of new antibiotics, anticancer drugs, and catalysts for organic synthesis.
合成法
The synthesis of 4-(4-methoxy-3-methylbenzyl)thiomorpholine involves the use of palladium-catalyzed cross-coupling reactions. In this method, the palladium-catalyzed cross-coupling reaction is used to couple the aryl halide and the thiomorpholine derivative. The reaction is carried out in the presence of a base and a palladium catalyst, which facilitates the formation of the desired product. This method has been found to be efficient and effective in synthesizing 4-(4-methoxy-3-methylbenzyl)thiomorpholine.
科学的研究の応用
4-(4-methoxy-3-methylbenzyl)thiomorpholine has potential applications in various fields of scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use as a catalyst in organic synthesis. It has also been found to have anticancer properties, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-9-12(3-4-13(11)15-2)10-14-5-7-16-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBUVBKIJYIDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylbenzyl)thiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5632510.png)
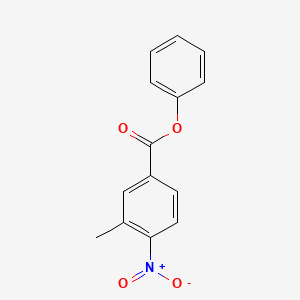
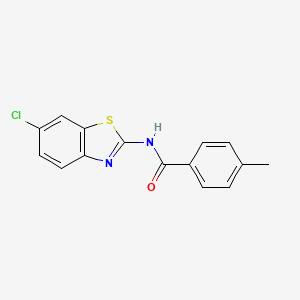
![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)
![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)
![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5632559.png)
![(4aR*,7aS*)-1-benzyl-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5632563.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5632567.png)
![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)
![[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5632590.png)
